Methyl 2-(2-methyloxiran-2-yl)acetate

Description

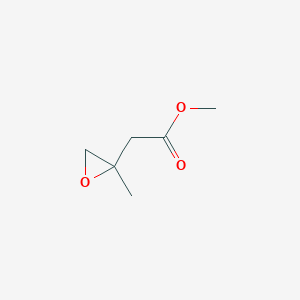

Methyl 2-(2-methyloxiran-2-yl)acetate is an organic compound featuring a methyl ester group and a 2-methyloxiran-2-yl (epoxide) substituent. The presence of the epoxide ring confers unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical synthesis. For example, it is utilized in the total synthesis of complex molecules like GEX1Q1 derivatives, where stereochemical control is critical . Its molecular formula is inferred to be C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The compound’s epoxide group enables ring-opening reactions, facilitating the formation of diols or cross-linked structures under acidic or nucleophilic conditions .

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 2-(2-methyloxiran-2-yl)acetate |

InChI |

InChI=1S/C6H10O3/c1-6(4-9-6)3-5(7)8-2/h3-4H2,1-2H3 |

InChI Key |

QPKVWLYBZRSTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Physical Properties

Key Observations :

- Epoxide vs. Hydroxyl/Cyano Groups: The epoxide in this compound enhances its reactivity compared to Methyl 2-hydroxyacetate, which is less reactive due to its hydroxyl group. Methyl 2-cyanoacrylate, with a cyano group, undergoes rapid anionic polymerization, making it unsuitable for pharmaceutical synthesis but ideal for adhesives .

- Aromatic vs. Aliphatic Substituents : Methyl 2-phenylacetoacetate and Ethyl 2-phenylacetoacetate contain aromatic rings, increasing their molecular weight and lipophilicity. These properties make them suitable as reference standards or synthetic precursors but limit their utility in aqueous reactions .

Table 2: Hazard Profiles of Selected Compounds

- Epoxide-Specific Risks: While specific SDS data for this compound is unavailable, analogous epoxides (e.g., ethylene oxide) are known respiratory irritants. Robust personal protective equipment (PPE), including nitrile gloves and NIOSH-approved respirators, is recommended .

- Comparative Toxicity: Methyl 2-cyanoacrylate poses acute risks due to rapid polymerization on skin/mucous membranes, necessitating stricter handling protocols than Methyl 2-hydroxyacetate .

Preparation Methods

Prilezhaev Epoxidation

The Prilezhaev reaction, employing peracids like meta-chloroperbenzoic acid (mCPBA), is a classical method for epoxidizing alkenes. However, for methyl 2-(2-methyloxiran-2-yl) acetate, this approach risks over-oxidation of the ester group. Modifications using buffered conditions (pH 7–8) mitigate side reactions, but yields remain suboptimal (<60%) compared to metal-catalyzed methods.

Metal-Catalyzed Epoxidation

Manganese-salens complexes, such as Jacobsen catalysts, enable asymmetric epoxidation of allylic esters. In a patented process, a manganese catalyst with bis(methyloxazoline) ligands achieved 92% enantiomeric excess (ee) for the target epoxide. The catalyst structure (where ) proved critical, with methyl groups enhancing steric hindrance to favor the 2R,2S configuration.

Table 1: Epoxidation Catalysts and Performance

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Mn(Me-oxazoline)₂ | 25 | ACN | 88 | 92 |

| Mn(Et-oxazoline)₂ | 25 | MTBE | 82 | 85 |

| Vanadium oxytrifluoride | 0 | THF | 65 | 78 |

Grignard Reagent-Based Synthesis

Alkene Precursor Formation

The synthesis begins with constructing the alkene precursor, methyl 2-(2-methylprop-1-en-1-yl) acetate. A Grignard reaction between isopropenylmagnesium bromide and methyl glycolate in MTBE at −10°C generates the allylic ester in 85% yield. Crucially, slow addition rates (<1 mL/min) prevent dimerization, while MTBE’s low polarity stabilizes the Grignard reagent.

Epoxidation of the Allylic Ester

The alkene intermediate undergoes epoxidation using a manganese catalyst (0.5 mol%) and hydrogen peroxide in acetonitrile (ACN). ACN’s high dielectric constant facilitates oxidant activation, achieving 90% conversion at 25°C. Notably, substituting ACN with toluene reduces yields to 72%, highlighting solvent polarity’s role in transition-state stabilization.

Solvent and Reaction Condition Optimization

Solvent Selection for Telescoped Reactions

MTBE emerges as the solvent of choice for multi-step sequences due to its compatibility with Grignard reagents and ease of azeotropic drying. In a telescoped process, the morpholine-amide intermediate (from step 1) is retained in MTBE, enabling direct use in subsequent Grignard and epoxidation steps without isolation. This approach reduces solvent swaps and improves throughput (98% assay yield).

Table 2: Solvent Impact on Epoxidation Yield

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| ACN | 82 | 37.5 | 90 |

| MTBE | 55 | 4.5 | 85 |

| THF | 66 | 7.6 | 78 |

Temperature and Time Parameters

Epoxidation requires precise temperature control:

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-methyloxiran-2-yl)acetate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step strategies, including epoxidation of precursor alkenes and esterification. A common approach is the reaction of 2-methyloxirane derivatives with methyl acetates under acidic or catalytic conditions. For example, analogous compounds with ether and ester linkages are synthesized via sequential etherification and esterification steps using phenoxyethanol derivatives and methoxybenzoic acid intermediates . Reaction optimization often requires controlled temperature (e.g., 55°C for coupling reactions), inert atmospheres (argon), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., epoxide protons at δ 3.1–3.5 ppm, ester carbonyls at δ 170–175 ppm). For example, analogous compounds show distinct signals for methyloxirane protons and ester methyl groups .

- Mass Spectrometry (HRMS-ESI) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns validating the ester and epoxide moieties .

- Chromatography : HPLC or GC-MS ensures purity, especially after column chromatography purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactive epoxide group and ester functionality:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during epoxide ring-opening reactions with nucleophiles?

Conflicting yields may arise from steric hindrance at the epoxide’s methyl-substituted carbon or solvent polarity effects. Methodological adjustments include:

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while additives like Cs₂CO₃ stabilize transition states .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates and adjust conditions dynamically .

Q. What strategies mitigate racemization during stereospecific synthesis of the methyloxiran-2-yl group?

Racemization often occurs under acidic or high-temperature conditions. Solutions include:

- Low-Temperature Reactions : Conduct steps at ≤0°C to preserve stereochemical integrity .

- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation systems) for asymmetric synthesis .

- Protecting Groups : Temporarily block reactive sites to prevent unintended stereochemical changes .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Impurities from incomplete esterification or epoxide degradation can interfere with biological assays. Solutions involve:

- Advanced Chromatography : UPLC with UV/Vis or MS detectors enhances sensitivity for low-abundance species .

- Isotopic Labeling : Use deuterated internal standards to improve quantification accuracy in mass spectrometry .

- Stability Studies : Monitor degradation under varying pH and temperature to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.